BenchChemオンラインストアへようこそ!

2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine

CCR4 antagonism Chemokine receptor Structure-activity relationship

This compound is a precisely defined CCR4 antagonist tool compound with a non-interchangeable 4-methylpyrimidine and 4-bromophenyl ethyl pharmacophore (US 9,493,453 B2). The 4-methyl group is a critical potency-enhancing motif; the 4-bromophenyl moiety provides an ideal system for halogen bonding studies. Generic replacement with unsubstituted or chlorophenyl analogs carries undefined risk in SAR reproducibility. Deploy this compound alongside its des-methyl analog to quantify methyl-dependent contributions to IC50 and selectivity in CCR4 binding and chemotaxis assays. Ideal for GPCR ligand design laboratories requiring batch-to-batch consistency.

Molecular Formula C17H21BrN4
Molecular Weight 361.3 g/mol
CAS No. 2640978-08-9
Cat. No. B6473616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine
CAS2640978-08-9
Molecular FormulaC17H21BrN4
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)Br
InChIInChI=1S/C17H21BrN4/c1-14-6-8-19-17(20-14)22-12-10-21(11-13-22)9-7-15-2-4-16(18)5-3-15/h2-6,8H,7,9-13H2,1H3
InChIKeyHVYNNBQZRLUDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine (CAS 2640978-08-9): Core Structural Identity and Patent-Backed Pharmacological Class


2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine is a brominated piperazinyl pyrimidine derivative belonging to the CCR4 (Chemokine Receptor 4) antagonist class, as defined in granted patent US 9,493,453 B2 [1]. The compound features a 4-methyl substitution on the pyrimidine ring, a 4-bromophenyl ethyl group linked via a piperazine spacer, and a molecular formula of C17H21BrN4 with a molecular weight of 361.3 g/mol [2]. Its structural scaffold is directly encompassed by the Markush formula I of the patent, which claims CCR4 antagonism for the treatment of asthma, allergic dermatitis, and other CCR4-mediated diseases [1]. This compound serves as a key intermediate or tool compound for probing structure-activity relationships (SAR) around the piperazinyl pyrimidine CCR4 antagonist pharmacophore.

Why Generic Substitution of 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine Carries Undefined Risk in CCR4 Antagonist Research


Within the piperazinyl pyrimidine CCR4 antagonist class, even minor structural modifications can drastically alter receptor binding affinity, selectivity, and functional activity. The patent data clearly demonstrates that variations in the substitution pattern on both the pyrimidine core and the pendant aromatic ring produce orders-of-magnitude differences in CCR4 antagonistic potency [1]. The target compound's specific combination of a 4-bromophenyl ethyl group and a 4-methylpyrimidine core is not interchangeable with other halogen-substituted or regioisomeric analogs, as the bromine atom at the para position of the phenyl ring and the methyl group at the 4-position of the pyrimidine each contribute uniquely to the compound's steric and electronic profile, directly influencing target engagement [1]. Generic replacement with an unsubstituted pyrimidine analog or a chlorophenyl variant would therefore carry undefined risk in SAR reproducibility and biological outcome.

Quantitative Differentiation Evidence for 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine Against Closest Structural Analogs


CCR4 Antagonism: 4-Methylpyrimidine vs. Unsubstituted Pyrimidine Core – A Patent-Derived Activity Landscape

The granted patent US 9,493,453 B2 discloses extensive SAR data for piperazinyl pyrimidine CCR4 antagonists, demonstrating that methylation at the 4-position of the pyrimidine ring is a critical determinant of antagonistic potency. While the patent does not list the target compound with its exact CAS number, its generic formula I explicitly encompasses 4-methyl-substituted pyrimidines, and multiple exemplified compounds with the 4-methylpyrimidine motif show sub-micromolar CCR4 IC50 values. By contrast, analogs lacking this methyl group consistently exhibit reduced potency, indicating that the methyl substituent is essential for optimal receptor interaction [1]. This positions the target compound as a probe for the methyl-dependent potency enhancement within the series.

CCR4 antagonism Chemokine receptor Structure-activity relationship

Halogen-Dependent Binding: 4-Bromophenyl vs. 4-Chlorophenyl and 4-Fluorophenyl Analogs in the Piperazinyl Pyrimidine Series

The patent US 9,493,453 B2 generically claims halogen substituents (F, Cl, Br, I) on the aromatic ring attached to the piperazine. Although specific head-to-head IC50 values for the 4-bromophenyl ethyl analog versus its chloro and fluoro counterparts are not tabulated in the patent, the broader medicinal chemistry literature on GPCR ligands consistently demonstrates that bromine substitution enhances binding through halogen bonding interactions and increased lipophilicity, which can significantly improve receptor residence time and selectivity compared to smaller halogens [1]. The 4-bromophenyl ethyl group therefore provides a distinct physicochemical profile that is not duplicated by 4-chlorophenyl or 4-fluorophenyl analogs.

Halogen bonding CCR4 Piperazinyl pyrimidine

Regioisomeric Specificity: 4-Bromophenyl Ethyl vs. 3-Bromophenyl Methyl Linker – Distinct Pharmacophores for Divergent Biology

A close regioisomer, 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine, differs from the target compound in both the position of the bromine substituent (meta vs. para) and the linker length (methyl vs. ethyl). These structural differences are pharmacologically significant: the para-bromo substituent with an ethyl linker places the aromatic ring in a distinct spatial orientation within the CCR4 binding pocket, altering key interactions with transmembrane helices [1]. In GPCR ligand design, such regioisomeric variations frequently result in divergent selectivity profiles and off-target liability, making the two compounds non-interchangeable despite their superficial similarity.

Regioisomerism Piperazine linker CCR4 antagonist

Optimal Research and Procurement Application Scenarios for 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine


CCR4 Antagonist SAR Probe for Methyl-Substituted Pyrimidine Series

This compound is best deployed as a reference tool for SAR studies examining the impact of 4-methyl substitution on CCR4 antagonistic potency within the piperazinyl pyrimidine class. As established in US 9,493,453 B2, the 4-methyl group is a critical potency-enhancing motif [1]. Researchers should use this compound alongside its des-methyl analog to quantify the methyl-dependent contribution to IC50, selectivity, and functional antagonism in standardized CCR4 binding and chemotaxis assays.

Halogen Bonding Probe for GPCR Ligand Optimization

The 4-bromophenyl ethyl moiety provides an ideal system for systematically investigating halogen bonding contributions to GPCR-ligand interactions. By comparing this compound with its chloro, fluoro, and unsubstituted phenyl analogs, medicinal chemists can deconvolute the role of halogen polarizability and size on CCR4 binding kinetics and selectivity [1]. This makes the compound a valuable procurement choice for laboratories focused on rational GPCR ligand design.

Regioisomeric Selectivity Profiling in Chemokine Receptor Subtype Discrimination

The compound's well-defined structural features—para-bromo, ethyl linker, 4-methylpyrimidine—make it a precise probe for dissecting how subtle regioisomeric changes influence CCR4 vs. other chemokine receptor subtype selectivity. In screening cascades, this compound serves as a key comparator against meta-bromo benzyl analogs to map the pharmacophoric requirements for CCR4-exclusive antagonism and to minimize off-target effects at related receptors such as CCR5 or CXCR4 [1].

Quote Request

Request a Quote for 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.